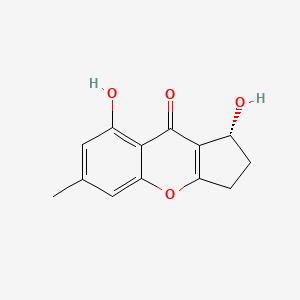

Coniochaetone B

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

168434-89-7 |

|---|---|

Molekularformel |

C13H12O4 |

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

(1R)-1,8-dihydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[b]chromen-9-one |

InChI |

InChI=1S/C13H12O4/c1-6-4-8(15)12-10(5-6)17-9-3-2-7(14)11(9)13(12)16/h4-5,7,14-15H,2-3H2,1H3/t7-/m1/s1 |

InChI-Schlüssel |

LHEGTEUTDBMPBL-SSDOTTSWSA-N |

SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(CC3)O)O |

Isomerische SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@H](CC3)O)O |

Kanonische SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(CC3)O)O |

Synonyme |

coniochaetone B |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Context of Coniochaetone B

Cultivation Strategies for Maximizing Metabolite Production

To obtain sufficient quantities of Coniochaetone B for study, optimizing the fungal cultivation conditions is a critical first step. The "One Strain Many Compounds" (OSMAC) approach is a widely used strategy to enhance the production of secondary metabolites researchgate.netmdpi.comresearchgate.net. This method involves systematically altering cultivation parameters such as media composition, pH, and temperature to trigger the expression of otherwise silent or low-level biosynthetic gene clusters nih.govmdpi.com.

For the production of coniochaetones, various culture media have been successfully employed. Solid-state fermentation has proven effective, with rice-based media being a common choice. For example, Penicillium sp. SCSIO Ind16F01 was cultivated on a solid rice medium supplemented with NaCl and incubated at 25°C for an extended period of 60 days to yield this compound mdpi.com. Similarly, Fimetariella sp. was grown on solid cultures to produce this compound researchgate.net.

Liquid culture methods are also utilized. Fimetariella rabenhorstii has been grown in a modified Czapek–Dox liquid medium under static conditions at 25°C for 30 days researchgate.netnih.gov. The pH of the culture medium is another crucial factor, with studies on Penicillium species indicating that optimal pigment and polyketide production often occurs in acidic conditions, typically between pH 4.0 and 6.5 researchgate.netreadersinsight.net. Temperature is also a key parameter, with most Penicillium species showing optimal growth and secondary metabolite production in the range of 24-30°C researchgate.net. By manipulating these factors, researchers can significantly increase the yield of desired metabolites like this compound.

| Cultivation Parameter | Example Organism | Condition |

| Medium | Penicillium sp. SCSIO Ind16F01 | Solid Rice Medium |

| Medium | Fimetariella rabenhorstii | Modified Czapek–Dox Medium |

| Incubation Temperature | Penicillium sp. | 24-30°C |

| pH | Penicillium sp. | 4.0-6.5 |

| Incubation Time | Penicillium sp. SCSIO Ind16F01 | 60 days |

| Incubation Time | Fimetariella rabenhorstii | 30 days |

Solvent Extraction and Partitioning Techniques

Following fungal fermentation, the next step is to extract the crude mixture of metabolites. This is typically achieved through solvent extraction, a method that separates compounds based on their differential solubilities in two immiscible liquids nih.gov.

The entire culture, including both the mycelium and the liquid broth, is often subjected to extraction to ensure the recovery of both intracellular and extracellular metabolites. A common initial step involves the use of a polar solvent like acetone (B3395972) or ethyl acetate (B1210297) to extract the organic compounds from the culture mdpi.com. For instance, the total rice solid culture of Penicillium sp. SCSIO Ind16F01 was first crushed and extracted with acetone mdpi.com.

After the initial extraction, a process known as liquid-liquid partitioning is employed to separate the compounds further. The crude extract is typically suspended in water and then partitioned with a water-immiscible organic solvent. Ethyl acetate (EtOAc) is a frequently used solvent for this purpose due to its ability to dissolve a wide range of moderately polar compounds like this compound mdpi.comresearchgate.net. In the case of Fimetariella rabenhorstii, the lyophilized culture filtrates were dissolved in water and then extracted multiple times with EtOAc researchgate.netnih.gov. This partitioning step serves to separate the desired polyketides from more polar substances, such as sugars and salts from the culture medium, effectively concentrating the target compounds in the organic phase researchgate.net.

| Extraction Step | Solvent/Method | Purpose |

| Initial Extraction | Acetone or Ethyl Acetate | To extract a broad range of organic metabolites from the fungal culture. |

| Partitioning | Ethyl Acetate / Water | To separate moderately polar compounds (like this compound) into the organic phase, away from highly polar impurities. |

| Drying | Anhydrous Sodium Sulfate (Na₂SO₄) | To remove residual water from the organic extract before evaporation. |

Chromatographic Separation Methodologies Applied in Isolation

The crude extract obtained after solvent extraction and partitioning is a complex mixture of various metabolites. Therefore, a series of chromatographic techniques are required to isolate this compound in its pure form. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase researchgate.netmdpi.com.

Column Chromatography (CC) is often the first step in the purification process. The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a gradient of solvents (the mobile phase) is then passed through the column to elute the compounds at different rates based on their polarity mdpi.com. For the isolation of coniochaetones, a common mobile phase is a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) nih.gov.

Size-Exclusion Chromatography is another valuable technique. It separates molecules based on their size. Sephadex LH-20 is a common stationary phase used for the purification of natural products. Fractions from the initial column chromatography are often further purified on a Sephadex LH-20 column, using a solvent like methanol as the mobile phase nih.gov.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique typically used in the final stages of purification. Reverse-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), is frequently employed nih.govacs.org. Since this compound exists as a pair of enantiomers, chiral HPLC is necessary for their separation. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their individual isolation nih.gov.

The combination of these chromatographic methods, often involving multiple steps, is essential to achieve the high degree of purity required for structural elucidation and bioactivity studies of this compound.

Biosynthetic Pathways and Enzymology of Coniochaetone B

Proposed Polyketide Biosynthesis Pathway for Coniochaetone B

The biosynthesis of this compound is hypothesized to begin with the assembly of a polyketide chain, which is then subjected to a series of enzymatic modifications, including cyclizations and a key ring contraction, to form the final complex structure.

The foundation of this compound is a polyketide backbone, which is synthesized by a Type I non-reducing polyketide synthase (NR-PKS). Fungal secondary metabolism is characterized by the organization of biosynthetic genes into co-located and co-regulated biosynthetic gene clusters (BGCs). nih.govmdpi.com It is therefore proposed that the genome of Coniochaeta saccardoi contains a dedicated "coniochaetone" (or cnc) BGC.

While this specific cluster remains to be identified, it is predicted to contain:

A core NR-PKS gene responsible for synthesizing the initial polyketide chain.

Genes encoding various "tailoring" enzymes, such as oxygenases, cyclases, and methyltransferases, that modify the PKS product. rsc.org

Genes for transporters and regulatory proteins.

The identification of such clusters is typically achieved through genome mining approaches, which scan genomic data for sequences homologous to known PKS genes and associated enzymes. nih.govjmicrobiol.or.krdntb.gov.ua Subsequent validation requires genetic techniques like gene inactivation or heterologous expression to link the cluster to the production of this compound. jmicrobiol.or.kr

The biosynthesis is thought to proceed through several key stages, starting from simple metabolic precursors and advancing through complex intermediates.

Polyketide Chain Formation : The pathway initiates with a starter unit, likely acetyl-CoA, which is sequentially extended by several malonyl-CoA extender units. This process, catalyzed by the core NR-PKS, generates a linear poly-β-keto chain. thieme-connect.comscholaris.ca

Formation of a Xanthone (B1684191) Precursor : The flexible polyketide chain undergoes a series of intramolecular cyclization and aromatization reactions to form a stable aromatic intermediate. Based on recent studies on related molecules, this intermediate is proposed to be a 6/6/6 tricyclic xanthone. nih.govacs.org

Key Ring Contraction to a Cyclopentachromone Scaffold : The most critical step in the formation of the this compound backbone is the conversion of the xanthone precursor into the characteristic 6/6/5 cyclopentachromone ring system. Recent research on the biosynthesis of other cyclopentachromones, such as remisporine A, has revealed that this transformation occurs via an enzymatic benzene (B151609) ring contraction. nih.govacs.orgazolifesciences.com This reaction creates the pivotal intermediate, remisporine A , which is considered a likely precursor to the broader family of cyclopentachromone natural products, including the coniochaetones. nih.govnih.gov

Final Tailoring : Starting from the remisporine A scaffold, a series of final modifications, such as hydroxylations and methylations catalyzed by specific tailoring enzymes within the BGC, would lead to the final structure of this compound.

Enzymatic Steps and Catalytic Mechanisms

The proposed biosynthetic pathway is facilitated by a suite of specialized enzymes, each catalyzing a specific and crucial chemical transformation.

The enzymatic machinery of the proposed this compound pathway includes a PKS and various tailoring enzymes. The most significant recent discovery in this area is the identification of an enzyme capable of the key ring contraction step.

A study on the biosynthesis of sulfur-containing cyclopentachromones identified a novel FAD-dependent monooxygenase , named IscL, as the enzyme responsible for catalyzing the ring contraction of a xanthone precursor to form the 6/6/5 cyclopentadiene (B3395910) intermediate, 2S-remisporine A. nih.govacs.orgeurekalert.org This enzyme represents a new class of catalysts and provides the first enzymatic explanation for the origin of the cyclopentachromone scaffold. It is highly probable that a homologous monooxygenase exists within the this compound biosynthetic gene cluster to perform the same crucial ring contraction.

The table below outlines the proposed enzymes and their putative roles in the biosynthesis of this compound.

| Proposed Enzyme | Enzyme Type | Proposed Function in this compound Biosynthesis |

| CNC-PKS | Type I Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the linear polyketide backbone. |

| CNC-CYC | Cyclase/Aromatase | Facilitates the intramolecular cyclization and aromatization of the polyketide chain to form the xanthone intermediate. |

| CNC-OXY1 | FAD-dependent Monooxygenase (IscL homolog) | Catalyzes the key oxidative benzene ring contraction of the xanthone precursor to form the 6/6/5 cyclopentachromone core (e.g., remisporine A). nih.govacs.org |

| CNC-OXY2 | Oxygenase (e.g., P450) | Performs specific hydroxylation reactions on the cyclopentachromone scaffold to install hydroxyl groups at the correct positions. |

| CNC-MT | Methyltransferase | Transfers a methyl group (from S-adenosyl methionine) to a hydroxyl group on the aromatic ring. |

This table is based on a proposed pathway and the functions of homologous enzymes.

The structure of this compound contains a chiral center, meaning its three-dimensional arrangement is specific. This stereochemistry is not random but is strictly controlled by the enzymes in the biosynthetic pathway. The ketoreductase (KR) domains within Type I PKS modules are known to establish stereocenters during polyketide chain elongation, although this is less relevant for non-reduced polyketides. nih.govebi.ac.uk

In the proposed pathway for this compound, the key stereocenter is likely established during the ring contraction step. The FAD-dependent monooxygenase (IscL) identified in the biosynthesis of the related compound remisporine A produces a specific stereoisomer, 2S-remisporine A. nih.govacs.org This demonstrates that the enzyme's active site is structured to force the reaction to proceed in a highly stereoselective manner. It is therefore concluded that a homologous enzyme in the this compound pathway would similarly control the stereochemical outcome, ensuring the correct three-dimensional structure of the final molecule.

Genetic and Molecular Biology Approaches in Biosynthetic Elucidation

Elucidating the biosynthetic pathway of a complex natural product like this compound relies on modern genetic and molecular biology techniques. The recent discovery of the enzymatic ring contraction mechanism serves as a prime example of this process. azolifesciences.comeurekalert.orgtechnologynetworks.com

The general workflow to identify and confirm a biosynthetic pathway involves several steps:

Genome Mining : The first step is to sequence the genome of the producing organism, Coniochaeta saccardoi. Bioinformatic tools like antiSMASH or PRISM are then used to scan the genome for potential BGCs, specifically looking for the presence of a core PKS gene. nih.gov

Gene Inactivation (Knockout) : To link a candidate BGC to this compound production, targeted gene inactivation is performed. jmicrobiol.or.kr A key gene in the cluster, such as the PKS or the proposed monooxygenase, is deleted or disrupted using methods like CRISPR-Cas9. If the resulting mutant strain ceases to produce this compound, the BGC is confirmed to be responsible for its biosynthesis.

Heterologous Expression : The entire candidate BGC can be cloned and transferred into a well-characterized host organism (like Aspergillus oryzae) that does not naturally produce the compound. eurekalert.org If the new host begins to produce this compound, this provides definitive proof of the cluster's function. This technique is also invaluable for characterizing the function of individual enzymes by expressing them alone or in smaller combinations.

These genetic approaches were instrumental in identifying the IscL enzyme and demonstrating its role in forming the cyclopentachromone ring system, providing the crucial insight upon which the proposed pathway for this compound is built. technologynetworks.com

Gene Knockout and Overexpression Studies

Gene knockout and overexpression are powerful molecular genetic techniques used to elucidate the function of specific genes within a biosynthetic pathway. researchgate.netfrontiersin.org By deleting (knocking out) or increasing the expression (overexpression) of a particular gene, researchers can observe the resulting changes in the metabolic profile of the organism, thereby inferring the gene's role.

To date, specific published studies detailing gene knockout or overexpression experiments exclusively for the this compound biosynthetic pathway are not extensively available. However, it is widely accepted that its biosynthesis is orchestrated by a polyketide synthase (PKS) gene cluster. wikipedia.orgnih.gov These clusters contain the core PKS gene responsible for assembling the polyketide backbone, along with genes for tailoring enzymes (e.g., cyclases, oxygenases, methyltransferases) that modify the initial structure to yield the final product. nih.gov

In a hypothetical study targeting the this compound gene cluster, one would expect the following outcomes from gene manipulation:

| Gene Target (Hypothetical) | Technique | Expected Outcome on Metabolite Production | Inferred Gene Function |

| Core PKS Gene | Knockout | Abolished production of this compound and related pathway intermediates. | Essential for synthesizing the initial polyketide chain. |

| Cyclase Gene | Knockout | Accumulation of a linear polyketide intermediate; absence of the cyclized chromone (B188151) core. | Catalyzes the formation of the heterocyclic ring system. |

| Oxygenase Gene | Knockout | Production of a deoxy-Coniochaetone B analogue. | Responsible for hydroxylation at a specific position on the molecule. |

| PKS Gene | Overexpression | Increased yield of this compound and potentially other pathway derivatives. | Confirms the gene's role as a rate-limiting step in the pathway. |

This table is illustrative and based on general principles of fungal polyketide biosynthesis. Specific gene functions would need to be confirmed experimentally.

Stable Isotope Labeling Experiments for Pathway Tracing

Stable isotope labeling is a fundamental technique used to trace the metabolic origins of a natural product. frontiersin.org By feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), scientists can track the incorporation of these labeled atoms into the final molecule using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). mdpi.comnih.gov

For this compound, which is a polyketide, the primary building blocks are expected to be derived from acetate (B1210297) units via the polyketide pathway. acs.org Feeding experiments with ¹³C-labeled acetate ([1-¹³C]-acetate and [2-¹³C]-acetate) would be used to confirm its polyketide origin and elucidate the folding pattern of the precursor chain.

The general biosynthesis of chromones proceeds through the condensation of acetate molecules. acs.org A key enzyme, Pentaketide (B10854585) Chromone Synthase (PCS), catalyzes the formation of a pentaketide chromone from malonyl-CoA. acs.org This initial structure is then further modified to create the diversity seen in chromone derivatives. While specific feeding experiments for this compound are not detailed in the available literature, the expected labeling pattern based on its chromone structure would follow a predictable pattern of alternating labeled carbons derived from the carbonyl and methyl carbons of acetate.

Expected ¹³C Labeling Pattern in the Core Chromone Skeleton of this compound from [1,2-¹³C₂]-Acetate Feeding

| Precursor | Expected Labeled Positions in this compound Backbone |

| [1,2-¹³C₂]-Acetate | All carbons of the polyketide-derived backbone would be labeled in pairs, confirming their origin from intact acetate units. |

| [1-¹³C]-Acetate | Alternating carbons corresponding to the carboxyl group of acetate would be labeled. |

| [2-¹³C]-Acetate | The other set of alternating carbons, corresponding to the methyl group of acetate, would be labeled. |

This table illustrates the expected outcome for the polyketide-derived portion of this compound, based on established biosynthetic principles for chromones.

Biosynthetic Relationships with Other Coniochaetone Derivatives

This compound is frequently isolated from fungal sources alongside a suite of structurally related analogues. semanticscholar.org This co-occurrence strongly suggests that these compounds arise from a common biosynthetic pathway, diverging from a key intermediate to generate a family of related molecules. This concept is often referred to as a "biosynthetic grid."

Studies have reported the co-isolation of this compound with other derivatives, including:

Coniochaetone A semanticscholar.org

Coniochaetones E-I semanticscholar.org

Coniochaetone K researchgate.net

Coniochaetone L

Coniochaetone M

Moniliphenone (B34901) semanticscholar.org

Rabenzophenone semanticscholar.org

The structural variations among these compounds often involve modifications such as chlorination, hydroxylation, methylation, and differences in the cyclopentane (B165970) ring moiety. It is proposed that a common polyketide precursor undergoes a series of modifications by tailoring enzymes encoded within the same gene cluster. For example, the difference between moniliphenone and rabenzophenone is the presence of a chlorine atom, suggesting the action of a specific halogenase enzyme. semanticscholar.org

The biosynthetic relationship likely stems from a central precursor that can be shunted down different enzymatic routes, leading to the observed chemical diversity. The formation of different coniochaetone derivatives could be the result of factors like the promiscuity of certain biosynthetic enzymes or slight variations in substrate recognition.

Chemical Synthesis and Analog Development of Coniochaetone B

Total Synthesis Strategies for Coniochaetone B

The total synthesis of this compound provides a crucial pathway to access the molecule independent of its natural source, enabling further investigation and the potential for analog creation.

The first total synthesis of (±)-Coniochaetone B was reported in 1998 by Mori, Audran, and Monti. researchgate.net Prior to this successful route, the primary challenge lay in constructing the fused tricyclic ring system, particularly the cyclopentanoid ring, which is an uncommon feature in this class of chromone (B188151) compounds. researchgate.net Exploratory work investigated various synthetic pathways to assemble the core structure efficiently. researchgate.net A significant hurdle was the development of a strategy that could form the complete benzopyranone skeleton with the fused five-membered ring in a controlled and efficient manner. The structural complexity required a robust synthetic plan to avoid multiple protection-deprotection steps and to ensure the correct regiochemistry.

A breakthrough in the synthesis of this compound was the development of an efficient five-step sequence starting from the readily available methyl di-O-methyl-p-orsellinate. researchgate.netresearchgate.net The cornerstone of this successful synthesis is a piperidine-mediated cascade reaction. researchgate.netresearchgate.net

Table 1: Key Steps in the First Total Synthesis of (±)-Coniochaetone B

| Step | Starting Material | Reagents | Product | Key Transformation |

| 1 | Methyl di-O-methyl-p-orsellinate | BCl₃ | Monomethylated methyl ester | Selective demethylation |

| 2 | Monomethylated methyl ester | Sodium methylsulfinylmethide | β-ketosulfoxide | Formation of the sulfoxide |

| 3 | β-ketosulfoxide | Succindialdehyde, Piperidine | (±)-Coniochaetone B precursor | Piperidine-mediated cascade reaction |

The first reported total synthesis yielded a racemic mixture of this compound, denoted as (±)-Coniochaetone B. researchgate.net Natural this compound is the (+)-(R)-enantiomer, which possesses a specific three-dimensional arrangement essential for its biological activity. researchgate.net Enantioselective synthesis, which selectively produces a single enantiomer, is therefore highly desirable in medicinal chemistry to ensure that only the active form of the molecule is produced. nih.gov

The authors of the initial synthesis noted their intent to pursue an enantioselective route for (+)-(R)-Coniochaetone B. brieflands.com However, a detailed, published enantioselective total synthesis of this compound has not been widely reported in the subsequent literature. The development of such a stereoselective route, perhaps utilizing chiral catalysts or auxiliaries to control the formation of the stereocenter during the key cascade reaction, remains a significant challenge and an important goal for synthetic chemists in this field. researchgate.netnih.gov

Synthesis of this compound Analogues and Derivatives

The creation of analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and potentially discovering compounds with improved or novel biological activities.

The primary principle guiding the design of this compound analogs is scaffold diversification. This involves making systematic changes to the core molecular structure to observe the effect on its properties. Nature itself provides a blueprint for this diversification, as several related compounds have been isolated from fungal sources. researchgate.net

Examples of naturally occurring scaffold diversification include:

Coniochaetones E-I : These compounds, isolated from the fungus Fimetariella sp., represent variations on the core this compound structure. researchgate.net

Chlorinated Derivatives : The isolation of Coniochaetone H, which features a chlorine atom on the aromatic ring, demonstrates that halogenation is a viable modification. researchgate.net

Hybrid Scaffolds : Bisorbicillchaetones are fascinating examples of scaffold hybridization, where a coniochaetone unit is fused with a sorbicillinoid moiety. nih.govdoi.org These hybrid natural products suggest that fusing the coniochaetone scaffold with other pharmacophores is a promising strategy for generating novel chemical entities. nih.govdoi.orgresearchgate.net

These natural examples suggest that key areas for synthetic modification could include altering substituents on the aromatic ring, modifying the cyclopentane (B165970) ring, or coupling the entire chromone scaffold to other molecular frameworks.

Table 2: Examples of Naturally Occurring Coniochaetone Analogs

| Compound Name | Source Organism | Key Structural Modification |

| Coniochaetones E-I | Fimetariella sp. | Variations on the core scaffold |

| Coniochaetone H | Fungal Isolate | Chlorine substitution on the aromatic ring |

| Bisorbicillchaetone B | Penicillium sp. | Hybrid structure with a sorbicillinoid unit |

Several advanced synthetic methodologies are available for the derivatization of complex natural products, although their specific application to this compound is not yet extensively documented.

Semi-synthesis is a strategy that uses a natural product as a starting material for further chemical modifications. wikipedia.org This approach is highly efficient as it leverages the complex scaffold already assembled by nature. wikipedia.org For this compound, a semi-synthetic program could involve isolating the natural product and then performing chemical reactions to modify specific functional groups, such as adding substituents to the aromatic ring or altering the cyclopentane portion.

Precursor-directed biosynthesis is another powerful technique that combines chemical synthesis with natural biosynthetic machinery. rsc.orgrsc.org In this method, synthetic analogs of a natural precursor are fed to a microorganism, which then incorporates them into the final product, generating novel derivatives. researchgate.netoregonstate.edu This has been used successfully to create analogs of other fungal polyketides. rsc.orgresearchgate.net For the coniochaetone family, this could involve synthesizing modified starter units and feeding them to Coniochaeta or Fimetariella species to produce "unnatural" this compound analogs. While this approach holds great potential for diversifying the coniochaetone scaffold, specific studies detailing its application to generate this compound derivatives have not been reported. rsc.orguni-giessen.de

Exploration of Hybrid Molecules Incorporating this compound Units (e.g., bisorbicillchaetones)

The exploration of hybrid molecules, which are single entities comprising two or more distinct pharmacophoric units, represents a promising frontier in drug discovery. assets-servd.hostnih.gov This strategy aims to develop novel chemical entities with potentially enhanced or entirely new biological activities, distinct from their individual components. nih.gov In the context of this compound, a notable advancement has been the investigation of hybrid structures that covalently link it with other natural products, a key example being the bisorbicillchaetones.

Bisorbicillchaetones are naturally occurring hybrid sorbicillinoids that feature a coniochaetone unit. researchgate.netresearchgate.net Their discovery has opened a new corridor for the development of novel analogs based on the this compound scaffold. These compounds are biosynthetically fascinating, believed to be formed through reactions between monomeric sorbicillinoids and a non-sorbicillinoid component like coniochaetone. researchgate.netnih.gov

Research Findings on Bisorbicillchaetones

Researchers have successfully isolated and characterized several bisorbicillchaetones from fungal sources. For instance, bisorbicillchaetones A, B, and C were isolated from the deep-sea-derived fungus Penicillium sp. SCSIO06868. researchgate.net These compounds were identified as the first examples of hybrid sorbicillinoids that contain a coniochaetone structural unit. researchgate.netresearchgate.net

The structures of these hybrid molecules were elucidated through extensive spectroscopic analysis. Their discovery was guided by techniques such as MS/MS-based molecular networking, which aids in visualizing and annotating the chemical space in mass spectrometry data. researchgate.net

From a biological standpoint, some of these hybrid molecules have demonstrated interesting activities. For example, bisorbicillchaetones A and B have been shown to exhibit moderate inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide-activated RAW264.7 cells, suggesting potential anti-inflammatory properties. researchgate.netacs.org

Synthetic Strategies and Analog Development

While bisorbicillchaetones have been isolated from natural sources, their total chemical synthesis has not yet been explicitly reported in the reviewed literature. However, the synthesis of such complex hybrid molecules presents a significant challenge that often requires innovative synthetic strategies. The general approach to creating hybrid molecules involves the covalent linking of two or more active pharmacophores, with or without a spacer. assets-servd.host

The development of synthetic routes to hybrid molecules like bisorbicillchaetones would likely draw upon established methods for the synthesis of their constituent parts: sorbicillinoids and coniochaetones. The synthesis of sorbicillinoids is a well-explored area, with various strategies developed for constructing their characteristic bicyclic core. researchgate.netresearchgate.net Similarly, synthetic routes for coniochaetone analogs have been developed, providing a foundation for accessing the coniochaetone portion of the hybrid. researchgate.net

A plausible synthetic approach for bisorbicillchaetones could involve a chemoenzymatic strategy. This would combine the enzymatic synthesis of a reactive sorbicillinoid intermediate, such as sorbicillinol, with the chemical synthesis of a suitable coniochaetone-derived precursor. d-nb.info The fusion of these two building blocks could potentially be achieved through reactions like a Diels-Alder cycloaddition, which is a common transformation in the biosynthesis and synthesis of dimeric and hybrid sorbicillinoids. researchgate.netd-nb.info

The development of a robust synthetic platform for bisorbicillchaetones would be highly valuable. It would not only confirm the structures of the natural products but also enable the creation of a diverse range of unnatural analogs. By modifying either the sorbicillinoid or the coniochaetone moiety, or the linker connecting them, chemists could systematically explore the structure-activity relationships of these hybrid molecules, potentially leading to the discovery of new therapeutic agents.

Data on Isolated Bisorbicillchaetones

| Compound Name | Source Organism | Key Structural Feature | Reported Biological Activity |

| Bisorbicillchaetone A | Penicillium sp. SCSIO06868 | Hybrid of sorbicillinoid and coniochaetone units | Moderate inhibition of NO production (IC50 = 80.3 ± 3.6 μM) researchgate.netacs.org |

| Bisorbicillchaetone B | Penicillium sp. SCSIO06868 | Hybrid of sorbicillinoid and coniochaetone units | Moderate inhibition of NO production (IC50 = 38.4 ± 3.3 μM) researchgate.netacs.org |

| Bisorbicillchaetone C | Penicillium sp. SCSIO06868 | Hybrid of sorbicillinoid and coniochaetone units | Not reported in the provided search results. |

Molecular and Cellular Biological Activities of Coniochaetone B

Antimicrobial Activities in In Vitro Models

The antimicrobial properties of Coniochaetone B have been explored against a range of pathogenic fungi and bacteria. However, the compound has demonstrated limited efficacy in these assays.

This compound has been identified as an antifungal benzopyranone, but specific data on its potency is limited. researcher.lifenih.gov In comprehensive reviews of fungal metabolites, it has been noted for exhibiting low biological activity. researchgate.netresearchgate.net In contrast, a structurally related compound, Coniochaetone A, which was isolated from the same fungus in one study, displayed moderate antifungal activity against the pathogenic yeast Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) value of 16 μg/mL. researchgate.netresearchgate.net No equivalent MIC values for this compound against C. albicans have been reported in the reviewed literature. researcher.life

Investigations into the antibacterial potential of this compound have shown it to be largely ineffective. In a study where this compound was isolated from the deep-sea fungus Penicillium biourgeianum, it was part of a group of compounds screened for antibacterial effects; however, subsequent testing focused on other co-isolated compounds, implying this compound lacked significant activity. researchgate.net More definitively, supplementary data from a broad screening of marine natural products reported that (-)-coniochaetone B was inactive when tested against a panel of eight different bacteria. rsc.org Similarly, other studies that isolated this compound did not report any significant antibacterial findings for this specific compound, while highlighting the antibacterial effects of other substances isolated from the same fungal extracts. researchgate.netresearchgate.net

Based on available research, the antimicrobial spectrum of this compound is exceedingly narrow, with reports indicating a general lack of activity. It was found to be inactive against a panel of eight bacterial strains and has only been described as having "low activity" in a general context. researchgate.netresearchgate.netrsc.org Its potency against the fungus Candida albicans also appears to be minimal, especially when compared to its analogue, Coniochaetone A. researchgate.netresearchgate.net The collective data from in vitro studies suggest that this compound possesses weak to non-existent antimicrobial properties.

Table 1: Summary of Antimicrobial Activity Data for this compound and Related Compounds

| Compound | Test Organism | Activity Type | Result | Reference(s) |

|---|---|---|---|---|

| This compound | Panel of 8 Bacteria | Antibacterial | Inactive | rsc.org |

| This compound | General | Biological Activity | Low Activity | researchgate.netresearchgate.net |

| Coniochaetone A | Candida albicans | Antifungal | MIC: 16 μg/mL | researchgate.netresearchgate.net |

Antiviral Activities in Cell-Based Assays

The potential for this compound to inhibit viral replication has been assessed in cell-based models, with results indicating a lack of efficacy.

This compound was evaluated for its antiviral effects against Enterovirus 71 (EV71) and the H3N2 influenza A virus in cell-based assays. mdpi.commdpi.commdpi.com In a study that isolated twelve compounds from the deep-sea-derived fungus Penicillium sp. SCSIO Ind16F01, all compounds, including this compound (designated as compound 6 in the study), were tested. The results showed that other compounds from the extract exhibited weak anti-EV71 or anti-H3N2 activity. However, this compound was not among the compounds reported to have any inhibitory effect on either virus, indicating it was inactive in these assays. mdpi.com

Table 2: Antiviral Screening Results for this compound

| Compound | Virus Assayed | Cell Line | Result | Reference(s) |

|---|---|---|---|---|

| This compound | Enterovirus 71 (EV71) | Vero cells | Inactive | mdpi.com |

| This compound | Influenza A (H3N2) | MDCK cells | Inactive | mdpi.com |

Given that this compound has not demonstrated significant or reproducible antiviral activity in cell-based assays, its cellular targets and mechanisms of antiviral action have not been determined. mdpi.com Research into the mechanistic pathways of antiviral compounds typically follows the confirmation of potent inhibitory activity, which is currently lacking for this compound.

Cytotoxic and Antiproliferative Effects in Cancer Cell Models

This compound has shown notable cytotoxic and antiproliferative effects against various human cancer cell lines. Its ability to inhibit cell growth and induce cell death has been evaluated in several cancer models, highlighting its potential as a lead compound for further investigation.

The cytotoxic profile of this compound and its closely related analogues has been documented against a panel of human cancer cell lines. While data for this compound against every listed cell line is not always available, studies on the coniochaetone class of compounds provide a broader understanding of their potential.

This compound has been identified as having cytotoxic activity against multiple tumor cell lines. researchgate.net Specifically, it has shown activity against Farage and SU-DHL-2 lymphoma cells, with half-maximal inhibitory concentration (IC₅₀) values below 20 µM after 48 hours of exposure. researchgate.net

While direct IC₅₀ values for this compound against the full panel of K562, MCF-7, SGC7901, HT-29, and A549 cell lines are not consistently reported in a single study, research on related compounds from the same fungal sources provides valuable context. For example, Coniochaetone A demonstrates cytotoxicity against the K562 human erythroleukemia cell line. nih.gov The related compound Coniochaetone M is active against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cells, with IC₅₀ values reported between 16.0 and 43.0 µM. nih.gov Furthermore, other chromone (B188151) derivatives isolated alongside coniochaetones have shown cytotoxic effects against K562, MCF-7, and SGC7901 (gastric carcinoma) cell lines. nih.gov Epiremisporine H, another related chromone, exhibited cytotoxic activities against HT-29 (colon carcinoma) and A549 cells, with IC₅₀ values of 21.17 µM and 31.43 µM, respectively. nih.govsemanticscholar.org

Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Farage (Lymphoma) | < 20 µM | researchgate.net |

| This compound | SU-DHL-2 (Lymphoma) | < 20 µM | researchgate.net |

| Epiremisporine H | HT-29 (Colon) | 21.17 µM | nih.govsemanticscholar.org |

| Epiremisporine H | A549 (Lung) | 31.43 µM | nih.govsemanticscholar.org |

| Coniochaetone M | MCF-7 (Breast) | 16.0 - 43.0 µM | nih.gov |

| Coniochaetone M | A549 (Lung) | 16.0 - 43.0 µM | nih.gov |

| Penicimutanins C & A | K562 (Leukemia) | 5.0 - 11.9 µM | nih.gov |

| Penicimutanins C & A | MCF-7 (Breast) | 5.0 - 11.9 µM | nih.gov |

The antiproliferative activity of this compound is linked to its ability to modulate the cell cycle and induce apoptosis, or programmed cell death. Research has shown that this compound can significantly arrest the cell cycle in the G0/G1 phase in both Farage and SU-DHL-2 lymphoma cells in a dose-dependent manner. researchgate.net This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

The induction of cell cycle arrest is often a precursor to apoptosis. nih.gov Studies on compounds with similar mechanisms suggest that this effect is frequently associated with the generation of reactive oxygen species (ROS). researchgate.netnih.gov An increase in intracellular ROS can trigger oxidative stress, which in turn activates signaling pathways leading to apoptosis. researchgate.net For instance, the anticancer effects of other natural compounds that induce G0/G1 arrest are mediated by changes in the levels of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors, and the activation of apoptotic pathways involving the Bcl-2 family of proteins and caspases. nih.govnih.gov In the case of Epiremisporine H, a related chromone, it was confirmed to induce apoptosis in HT-29 cells through the modulation of Bcl-2, Bax, and caspase-3 signaling. nih.govsemanticscholar.org

The precise molecular mechanisms underpinning the antiproliferative effects of this compound are an area of ongoing investigation. One of the proposed mechanisms for its activity is the induction of oxidative stress. researchgate.net It is suggested that the compound's ability to increase ROS levels within tumor cells leads to a state of metabolic imbalance, which can trigger cell cycle arrest and apoptosis. researchgate.net

Inhibition of DNA replication is another key mechanism through which many anticancer compounds exert their effects. researchgate.net By targeting essential enzymes like DNA polymerases or helicases, these agents can stall the replication fork, leading to DNA damage and cell death. nih.gov While direct evidence of this compound acting as a DNA replication inhibitor has not been specified in the reviewed literature, this remains a plausible mechanism for this class of compounds, often working in concert with other effects like ROS production. The arrest of the cell cycle in the G0/G1 phase by this compound effectively prevents cells from initiating DNA replication, which is consistent with an antiproliferative mechanism that targets this fundamental process. researchgate.net

Anti-inflammatory and Immunomodulatory Effects (in vitro)

In addition to its anticancer properties, this compound has been investigated for its potential anti-inflammatory and immunomodulatory activities. These studies typically involve in vitro models that mimic aspects of the inflammatory response.

This compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in macrophages. researchgate.net In laboratory settings, murine macrophage cells (RAW 264.7) are often stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response, which includes the overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS). researchgate.nettandfonline.com Excessive NO production is a hallmark of many inflammatory diseases. researchgate.net this compound was reported to inhibit NO production in LPS-activated RAW 264.7 macrophages, with an IC₅₀ value of either 76.2 µM or 41.2 µM (the study reported values for two compounds without specifying the assignment). researchgate.net This finding suggests that this compound can interfere with pro-inflammatory signaling pathways.

While direct studies on this compound's effect on superoxide (B77818) anion generation are limited in the provided sources, research on closely related chromone derivatives provides strong evidence for the anti-inflammatory potential of this class of compounds. Human neutrophils, when activated by stimuli like N-formyl-methionyl-leucyl-phenylalanine (fMLP), produce a burst of superoxide anions (O₂⁻), which contributes to tissue damage during inflammation. nih.govsemanticscholar.org Several chromones isolated from Penicillium citrinum, such as Epiremisporine G and Epiremisporine H, have been shown to significantly inhibit this fMLP-induced superoxide anion generation in human neutrophils. nih.govsemanticscholar.org

Inhibitory Effects of Related Chromones on Superoxide Anion Generation

| Compound | Activity (IC₅₀) | Reference |

|---|---|---|

| Epiremisporine G | 31.68 µM | nih.govsemanticscholar.org |

| Epiremisporine H | 33.52 µM | nih.govsemanticscholar.org |

| Epiremisporine B | 3.6 µM | researchgate.net |

| Epiremisporine D | 6.4 µM | researchgate.net |

| Epiremisporine E | 8.3 µM | researchgate.net |

This inhibitory action on a key function of neutrophils highlights the immunomodulatory potential of chromones structurally related to this compound.

Other Reported Biological Activities (e.g., antioxidant, phytotoxic)

While the broader class of chromone compounds is known for a wide array of biological effects, including antioxidant properties, specific research into the antioxidant activity of this compound is not extensively detailed in the current scientific literature. researchgate.net Similarly, direct and specific studies detailing the phytotoxic (plant-toxic) effects of this compound are limited. Although it has been isolated from fungi that produce phytotoxic metabolites, the specific phytotoxicity assays reported in those studies focused on other co-isolated compounds, such as Coniochaetone A. researchgate.netnih.gov

However, research has identified other significant biological activities for this compound, particularly in the areas of antifungal and cytotoxic effects.

Antifungal Activity

This compound was originally identified, alongside Coniochaetone A, as a new antifungal agent isolated from the coprophilous fungus Coniochaeta saccardoi. researchgate.netmdpi.com More recent studies have corroborated and expanded upon these findings. In one such study, this compound was isolated from the Cordyceps-colonizing fungus Fimetariella sp. and was shown to possess modest inhibitory activity against several fungal species. nih.gov

The observed antifungal effects are detailed in the table below.

| Target Fungus | Observed Effect | Source Organism | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Modest Inhibitory Effect | Fimetariella sp. | nih.gov |

| Fusarium oxysporum | Modest Inhibitory Effect | Fimetariella sp. | nih.gov |

| Fusarium nivale | Modest Inhibitory Effect | Fimetariella sp. | nih.gov |

Cytotoxic Activity

In addition to its antifungal properties, this compound has demonstrated cytotoxic activity against various human cancer cell lines. A 2021 review on bioactive compounds from the genus Cladosporium reported specific cytotoxic data for this compound. semanticscholar.org The compound was tested at a concentration of 10 µM and showed varying levels of growth inhibition against prostate cancer and non-cancerous prostate epithelial cell lines. semanticscholar.org

The specific findings on its cytotoxic effects are summarized in the interactive table below.

| Cell Line | Cell Type | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| 22RV1 | Prostate Carcinoma | 10 µM | 32.7% | semanticscholar.org |

| C4-2B | Prostate Carcinoma (Androgen-Independent) | 10 µM | 2.9% | semanticscholar.org |

| RWPE-1 | Non-Cancerous Prostate Epithelium | 10 µM | 19.7% | semanticscholar.org |

Structure Activity Relationship Sar Studies of Coniochaetone B

Impact of Core Chromone (B188151) Structure Modifications on Biological Activity

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including anticancer properties. nih.govfrontiersin.org Modifications to this core structure in Coniochaetone B and its analogs have been investigated to understand their impact on biological activity.

Effects of Substituent Changes on Antiproliferative Potency

The antiproliferative potency of this compound derivatives is highly sensitive to the nature and position of substituents on the chromone core. Research into related compounds has demonstrated that specific modifications can either enhance or diminish cytotoxic effects against cancer cell lines.

For instance, in a series of dihydrothiophene-condensed chromones, the presence of a 2,3-dihydrothiophene (B74016) unit was found to be crucial for their cytotoxic activities. lookchem.com A derivative, compound 1a , which has a substituent with large steric hindrance at the OH-13 position, showed significant cytotoxicity against A375 (melanoma) and SW-620 (colorectal adenocarcinoma) cell lines, with IC₅₀ values of 8.9 µM and 7.8 µM, respectively. lookchem.com In contrast, the parent compound 1 had moderate cytotoxicity. lookchem.com Acetylation at various positions (C-1, C-11, and/or C-13) was found to reduce the antiproliferative effects. lookchem.com

Similarly, studies on other benzopyranone derivatives have highlighted the importance of specific functional groups. For example, the presence of a hydroxyl group at the C-5 position has been identified as critical for the cytotoxic activity of certain chromone derivatives. core.ac.uk In another study, the inclusion of a 2,3-dihydrothienyl group was shown to markedly enhance the cytotoxic efficacy of chromone-based compounds. frontiersin.org Specifically, the presence of a 1-OH group and O-methyl groups at C-16 and C-17 significantly boosted biological potency, whereas a 13-OH group appeared non-essential for the cytotoxicity of a related compound. frontiersin.org

These findings underscore the critical role that specific substituents on the benzopyranone core play in modulating the antiproliferative activity of this class of compounds.

Table 1: Antiproliferative Activity of Dihydrothiophene-Condensed Chromone Derivatives lookchem.com

| Compound | A375 IC₅₀ (µM) | SW-620 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Notes |

| 1a ((R)-MTPA ester of 1) | 8.9 | 7.8 | 18.4 | Significant cytotoxicity. |

| 1 (Oxalicumone A) | 11.7 | 22.6 | - | Moderate cytotoxicity. |

| 2 (Oxalicumone B) | - | - | - | Mild cytotoxicity. |

| 3 (Oxalicumone C) | - | - | - | No cytotoxicity. |

| 5 (Acetylated derivative) | - | - | - | Mild cytotoxicity. |

| Cisplatin (Control) | 7.3 | 30.0 | - | Positive control. |

Influence of Stereochemistry on Biological Profiles

In the case of this compound, its absolute configuration has been determined to be R at the C-6 position. lookchem.com This was established through methods like the application of Horeau's method and comparison of circular dichroism (CD) spectra with related compounds. lookchem.com For example, the CD spectrum of Oxalicumone B, another chromone derivative, showed similar positive Cotton effects to this compound, supporting an R absolute configuration at the corresponding chiral center. lookchem.com

The importance of stereochemistry is often demonstrated when comparing the activity of different isomers of a compound. While specific studies focusing solely on comparing the antiproliferative activity of the (R)- and (S)-enantiomers of this compound are not detailed in the provided search results, the principle remains a cornerstone of medicinal chemistry. nih.gov For many classes of drugs, one enantiomer is significantly more active than the other. nih.govnih.gov This stereoselectivity can arise from differences in binding to target proteins, metabolism, or transport across cell membranes. nih.gov Therefore, the specific three-dimensional structure of (R)-Coniochaetone B is likely crucial for its biological interactions and resulting antiproliferative effects.

Identification of Key Pharmacophores and Active Structural Motifs

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target, thus governing its biological activity. researchgate.net

Correlation of Chemical Features with Specific Molecular Interactions

For this compound and related benzopyranones, the key pharmacophoric features can be inferred from structure-activity relationship studies. The core benzopyranone (chromone) structure serves as the fundamental scaffold. nih.govijmrset.com Specific functionalities and structural motifs contribute to its bioactivity.

Key features identified in related compounds that likely contribute to the pharmacophore of this compound include:

The Benzopyranone Core: This planar, heterocyclic system is a common feature in many bioactive natural products and acts as a scaffold for arranging other functional groups. frontiersin.org

The Dihydrofuran Ring System: The fusion of a dihydrofuran-like ring, as seen in the general structure of coniochaetones, introduces a specific three-dimensional geometry and chirality, which is critical for activity.

Oxygenated Substituents: Hydroxyl and methoxy (B1213986) groups on the aromatic ring and the side chain are crucial. For instance, a hydroxyl group at C-5 has been shown to be critical for the cytotoxicity of some chromones. core.ac.uk

The Alkyl Side Chain: The nature and substitution on the side chain at C-2 of the chromone ring significantly influence potency.

These features collectively define the spatial and electronic properties required for the molecule to interact with its cellular target(s), which for many chromones involves intercalation with DNA or inhibition of key enzymes like protein kinases. rjsocmed.com

Rational Design Strategies Based on SAR Insights

Understanding the SAR of this compound provides a foundation for the rational design of new, potentially more potent and selective anticancer agents. mdpi.com The goal of rational design is to modify a lead compound to improve its therapeutic properties.

Based on the SAR insights, several design strategies can be proposed:

Modification of the Side Chain: Given that substituents on the chromone nucleus significantly impact activity, synthesizing analogs of this compound with varied alkyl or aryl groups at the C-2 position could lead to compounds with improved antiproliferative profiles.

Exploring Substituent Effects on the Aromatic Ring: Systematically altering the substitution pattern (e.g., position and nature of hydroxyl, methoxy, or halogen groups) on the benzene (B151609) ring of the chromone core could fine-tune electronic properties and hydrogen-bonding capabilities to enhance target interaction. core.ac.uk

Stereochemical Exploration: Synthesizing and testing the enantiomer and diastereomers of this compound would clarify the stereochemical requirements for activity and could potentially lead to the identification of a more active isomer. nih.gov

Pharmacophore-Informed Design: Using the identified pharmacophore model, computational methods can be employed to screen virtual libraries for new scaffolds that present the same key features in the correct spatial orientation. nih.govnih.gov This approach, known as pharmacophore-based virtual screening, can accelerate the discovery of novel and structurally diverse compounds. unina.it

These strategies, guided by the initial SAR findings for this compound and its relatives, pave the way for the development of optimized benzopyranone-based therapeutic agents.

Comparative SAR Analysis with Related Benzopyranone Derivatives

This compound belongs to the broader class of benzopyranones (or chromones), a family of compounds widespread in nature and known for diverse biological activities. nih.govijmrset.com Comparing the SAR of this compound with other derivatives in this class provides a wider context for understanding its mechanism and potential for development.

The core 4H-1-benzopyran-4-one structure is a common feature, but the diversity in biological activity arises from the variety of substituents at the C-2, C-3, and on the benzo ring. frontiersin.orgcore.ac.uk For example, while this compound has a specific substituted dihydrofuran ring system, other related natural products feature different heterocyclic fusions or side chains.

A key finding across many benzopyranone series is the critical role of specific structural motifs for cytotoxicity. For instance, the introduction of a 2,3-dihydrothienyl group into a chromone scaffold was shown to significantly boost cytotoxicity. frontiersin.org This suggests that the nature of the heterocyclic system fused or attached to the chromone core is a major determinant of antiproliferative power.

Furthermore, simple substitutions can have a profound impact. In one study, the presence of a hydroxyl group at C-5 was deemed essential for the cytotoxic activity against brine shrimp in a series of chromone derivatives. core.ac.uk In another series, the presence of a hydroxyl group at C-6 was shown to confer stronger anti-inflammatory effects compared to a methoxy group at the same position, highlighting how subtle changes can modulate different biological activities. frontiersin.org

Therefore, the antiproliferative profile of this compound is a result of the specific combination of its benzopyranone core, the R-stereochemistry at its chiral center, and the unique substitution pattern of its fused ring system. lookchem.com Comparative analysis with other derivatives confirms that while the benzopyranone scaffold is a privileged structure, the specific decoration with functional groups and stereochemical details are the ultimate drivers of potent and selective biological activity.

Mechanistic Investigations of Coniochaetone B S Actions

Elucidation of Molecular Targets

The identification of specific biomolecules with which a compound interacts is fundamental to understanding its mechanism of action. Studies on Coniochaetone B have explored its potential to bind to and modulate the function of specific enzymes and cellular receptors.

Within the broader chemical class of chromones, various derivatives have been identified with enzyme inhibitory activities. researchgate.netdntb.gov.ua However, based on the reviewed scientific literature, specific studies detailing the inhibitory or activatory effects of this compound on enzymes such as phosphodiesterases or topoisomerases have not been reported. The potential for this compound to act as an enzyme modulator remains an area for future investigation.

Computational studies have been conducted to explore the interaction of this compound with specific cellular receptors. One such study investigated the binding potential of several bioactive compounds from Cladosporium species against the estrogen receptor alpha (ERα), a key transcription factor in breast cancer. researchgate.net Using molecular docking, the study evaluated the binding energy of this compound with the ligand-binding domain of ERα (PDB: 6CBZ). researchgate.net

The analysis revealed that this compound exhibited a binding energy of -8.2 kcal/mol. researchgate.net This finding suggests a potential interaction between this compound and the estrogen receptor alpha, highlighting a possible mechanism for its biological activity that warrants further experimental validation. researchgate.net

Molecular Docking Results against Estrogen Receptor Alpha (PDB: 6CBZ)

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Altertoxin X | -10.5 | researchgate.net |

| Cladosporol H | -10.3 | researchgate.net |

| 17 β-Estradiol (Reference) | -10.2 | researchgate.net |

| Coniochaetone K | -8.5 | researchgate.net |

| This compound | -8.2 | researchgate.net |

| Viriditoxin SC-30532 | -7.6 | researchgate.net |

| Viriditoxin | -7.5 | researchgate.net |

| Viriditoxin SC-28763 | -7.4 | researchgate.net |

| Cladosporinone | -7.3 | researchgate.net |

Biochemical and Biophysical Approaches to Mechanism Elucidation

The investigation into the precise mechanisms of action for this compound has leveraged a variety of biochemical and biophysical techniques. These approaches provide insights at a molecular level, detailing the interactions of the compound with biological targets and elucidating the downstream consequences of these interactions.

A significant area of investigation has been the potential for this compound to act as an enzyme inhibitor. longdom.org Computational studies, specifically molecular docking, have been employed to predict the binding affinity of this compound to specific enzymes. nih.gov One such study focused on the quorum-sensing receptor (CviR) of Chromobacterium violaceum. nih.gov The results indicated a strong binding potential, suggesting that this compound may interfere with bacterial communication pathways. nih.gov

Further computational analyses have explored the interactions of this compound with other microbial enzymes. These in silico approaches are instrumental in identifying potential targets and guiding further experimental validation. nih.gov The use of molecular docking allows for the prediction of binding modes and the identification of key interacting residues within the enzyme's active site. nih.gov

Biophysical methods are essential for confirming and quantifying the interactions predicted by computational models. irbm.comresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can provide detailed structural information about the this compound-target complex. irbm.com Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful tools for measuring the real-time kinetics and affinity of binding, offering quantitative data on the strength and stability of the interaction. irbm.com While the search results mention these techniques in the context of general drug discovery and mechanism elucidation, their specific application to this compound is a logical next step following initial computational screening.

The table below summarizes the findings from a molecular docking study of this compound and related compounds against the CviR receptor. nih.gov

Another study investigated the inhibitory effects of various compounds on the SARS-CoV-2 Mpro enzyme. While this compound itself was not reported, a related compound, Coniochaetone N, was identified. frontiersin.org This highlights the importance of screening a range of related natural products to understand structure-activity relationships.

The table below presents the inhibitory activity of a tested compound against SARS-CoV-2 Mpro. frontiersin.org

While direct biochemical assays detailing the inhibition kinetics (e.g., Kᵢ, IC₅₀) of this compound are not extensively reported in the provided search results, the existing computational data strongly supports the hypothesis that its mechanism of action involves the inhibition of specific microbial enzymes. nih.gov Future research will likely focus on validating these computational predictions through rigorous biochemical and biophysical experimentation.

Computational Approaches in Coniochaetone B Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how a compound like Coniochaetone B might interact with biological targets at a molecular level.

Molecular docking studies have been employed to screen and identify potential protein targets for this compound. One significant target investigated is the estrogen receptor alpha (ERα), a key transcription factor in the development of approximately 70% of human breast cancers. nih.gov In a large-scale virtual screening of 123 bioactive compounds from Cladosporium species, this compound was docked against the ligand-binding domain of estrogen receptor alpha (PDB ID: 6CBZ) to predict its inhibitory potential. nih.gov The study aimed to identify compounds that could interfere with the receptor's activity, which is a validated strategy in breast cancer therapy. nih.govbiointerfaceresearch.com

While Dihydrofolate reductase (DHFR) is another well-established target for cancer chemotherapy, and computational methods are frequently used to identify its inhibitors, specific molecular docking studies detailing the interaction between this compound and DHFR are not extensively reported in the current scientific literature. nih.govmdpi.com

A primary output of molecular docking is the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative value typically indicates a stronger and more stable predicted binding. For this compound, the docking study against estrogen receptor alpha revealed a notable binding affinity. nih.gov

Analysis of the interaction pose provides a three-dimensional model of how the ligand fits into the receptor's binding pocket. This analysis identifies specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. These interactions are critical for stabilizing the complex and determining the compound's biological effect. While the top compounds in the screening study were analyzed in greater detail, the docking of this compound provided the foundational data for its ranking among the potential inhibitors. nih.gov

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | Estrogen Receptor Alpha (ERα) | 6CBZ | -8.2 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that variations in a molecule's structural or physicochemical properties are responsible for the variations in its biological effects. mdpi.com

QSAR models are constructed by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with experimentally determined biological activity. dntb.gov.uaresearchgate.net These models, once validated, can be used to predict the activity of new or untested compounds. nih.gov For classes of compounds like chromones, to which this compound belongs, QSAR studies have been developed to create predictive equations for their inhibitory activities. biorxiv.org The process involves calculating a wide range of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that can forecast biological activity. dntb.gov.uanih.gov

A key outcome of QSAR analysis is the identification of the specific physicochemical properties or molecular descriptors that have the most significant correlation with biological activity. scirp.orgdntb.gov.ua These parameters can be broadly categorized as electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity, Taft's constant), and hydrophobic (e.g., LogP), among others. scirp.orgresearchgate.net By elucidating which descriptors are most influential, QSAR provides insights into the mechanism of action and helps guide the rational design of new, more potent analogues by modifying the molecule to optimize these key properties. nih.gov

| Parameter Category | Example Molecular Descriptors | Physicochemical Property Represented |

|---|---|---|

| Lipophilic/Hydrophobic | Partition Coefficient (LogP), Aqueous Solubility (LogS) | A molecule's distribution between lipid and aqueous phases. researchgate.net |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Hammett Constant (σ) | Electron distribution and ability to participate in electronic interactions. researchgate.net |

| Steric | Molar Refractivity (MR), Taft's Steric Parameter (Es), Molecular Volume | The size and shape of the molecule. researchgate.net |

| Topological | Topological Polar Surface Area (TPSA), Molecular Connectivity Indices | Structural features related to atom connectivity and branching. |

Molecular Dynamics Simulations to Understand Binding Stability and Conformation

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov These simulations can assess the stability of a predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding.

In the integrated computational study that investigated this compound, MD simulations were performed on the top-ranked compounds from the molecular docking screen to validate their binding stability with estrogen receptor alpha. nih.gov The simulations, often run for nanoseconds, track the movements and interactions within the complex in a simulated physiological environment. dntb.gov.uascirp.org By analyzing metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues, researchers can confirm whether the ligand remains stably bound in its initial docked pose or if significant conformational changes occur. This step is crucial for increasing confidence in the docking results before proceeding with more resource-intensive experimental validation.

Bioinformatics and Cheminformatics Applications for Target Identification and Library Design

In contemporary drug discovery and development, computational approaches are indispensable for accelerating the identification of molecular targets and designing novel bioactive compounds. For natural products like this compound, bioinformatics and cheminformatics tools offer a powerful lens to elucidate its mechanism of action and to guide the synthesis of new, potentially more potent derivatives. These in silico methods allow researchers to screen vast biological and chemical spaces efficiently, reducing the time and cost associated with traditional experimental approaches.

Target Identification through Virtual Screening and Molecular Docking

A primary application of cheminformatics in the study of this compound has been the identification of its potential protein targets. This is often achieved through virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. arxiv.org Molecular docking, a key component of virtual screening, predicts the preferred orientation of a molecule when bound to another to form a stable complex. pharmajournal.netschrodinger.com

A notable study utilized molecular docking to investigate the anti-quorum sensing potential of compounds isolated from Cladosporium spp., including this compound. nih.govresearchgate.net Quorum sensing is a system of stimulus and response correlated to population density that many bacteria use to coordinate group behavior, including virulence. The study targeted the CviR protein, a key quorum-sensing receptor in the pathogenic bacterium Chromobacterium violaceum. researchgate.netsciprofiles.com

In this in silico investigation, 123 bioactive compounds from Cladosporium spp. were docked against the CviR protein (PDB: 3QP6). nih.govresearchgate.net this compound emerged as the most promising candidate, exhibiting the highest docking score, which indicates a strong binding affinity. nih.gov

Table 1: Molecular Docking Scores of Selected Compounds against CviR

| Compound | Docking Score (kcal/mol) |

|---|---|

| This compound | -9.5 |

| Coniochaetone A | -9.3 |

| Viriditoxin SC-30532 | -8.8 |

| (3S)-3,8-Dihydroxy-6,7-dimethyl-alpha-tetralone | -8.6 |

| Coniochaetone K | -8.5 |

| Citrinin H1 | -8.5 |

| Azithromycin (Positive Control) | -7.4 |

This table presents the molecular docking scores of the top compounds from Cladosporium spp. compared to the positive control, Azithromycin. A more negative score suggests a stronger predicted binding affinity. nih.govresearchgate.net

The high docking score of this compound suggests it is a potent inhibitor of the CviR protein. nih.gov Further analysis of the docking pose revealed specific interactions between this compound and the active site of CviR, including the formation of hydrogen bonds with the amino acid residues Trp84 and Ser155. nih.govresearchgate.net These interactions are crucial for stabilizing the ligand-protein complex and are indicative of the compound's potential to disrupt CviR-mediated quorum sensing. nih.gov

Pharmacophore Modeling and Library Design

Beyond identifying single targets, cheminformatics can be used to design libraries of new compounds based on the structure of a known active molecule like this compound. This process often begins with pharmacophore modeling. slideshare.netnih.govcam.ac.uk A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. nih.gov

While specific pharmacophore models derived from this compound are not extensively reported in the literature, the general methodology would involve:

Feature Identification: Identifying the key chemical features of this compound responsible for its biological activity. For its interaction with CviR, this would include hydrogen bond donors and acceptors, and hydrophobic regions that interact with the protein's binding pocket. nih.gov

Model Generation: Creating a 3D model that defines the spatial arrangement of these pharmacophoric features.

Virtual Screening: Using this model as a filter to search virtual libraries for other molecules that match the pharmacophore, and thus are also likely to be active. cam.ac.uk

This pharmacophore model can then serve as a blueprint for library design . mdpi.comifla.orgstanford.edu Library design aims to create a collection of compounds with structural diversity, built around a common chemical scaffold—in this case, the benzopyranone core of this compound. By systematically modifying different parts of the this compound structure, chemists can generate a library of analogs. Computational tools can help ensure that this library covers a wide range of chemical properties, increasing the chances of discovering derivatives with improved potency, selectivity, or pharmacokinetic properties. stanford.edu

For example, a library based on this compound could explore variations in the substituents on the aromatic ring or modifications to the pyranone ring system. The principles of quantitative structure-activity relationship (QSAR) could then be applied to correlate the structural changes with biological activity, further refining the design of new potential therapeutic agents. researchgate.netiiitd.edu.in

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Coniochaetone A |

| This compound |

| Coniochaetone K |

| Viriditoxin SC-30532 |

| Citrinin H1 |

| (3S)-3,8-Dihydroxy-6,7-dimethyl-alpha-tetralone |

Ecological and Environmental Perspectives of Coniochaetone B

Role in Fungal-Host Interactions (e.g., plant endophytes, coprophilous fungi)

Coniochaetone B is produced by a range of fungi that engage in intricate relationships with host organisms. These interactions can be pathogenic, symbiotic, or saprophytic, and the compound likely plays a crucial role in navigating these relationships.

Coprophilous (Dung-Inhabiting) Fungi: this compound was first identified from the coprophilous fungus Coniochaeta saccardoi. swinburne.edu.auacs.orgresearchgate.net Dung is a nutrient-rich but highly competitive environment, teeming with bacteria, other fungi, and invertebrates. researchgate.netscribd.com Fungi like C. saccardoi produce an array of secondary metabolites, including coniochaetones, that are believed to function as chemical defenses, helping them to secure resources by inhibiting the growth of microbial competitors. researchgate.netnih.gov The production of antifungal and antibacterial compounds is a key strategy for survival and dominance in this microcosm. swinburne.edu.auresearchgate.net

Plant-Associated Fungi: The genus Coniochaeta includes species that are known to be pathogens of trees as well as endophytic fungi, which live harmlessly within plant tissues. wikipedia.orgpensoft.net Endophytes can form mutualistic relationships with their hosts, sometimes producing bioactive compounds that protect the plant from pathogens and herbivores. nih.govfrontiersin.orgmdpi.com this compound has also been isolated from Fimetariella rabenhorstii, a fungus associated with oak decline, where its phytotoxic properties may contribute to the disease symptoms, highlighting its potential role as a virulence factor in pathogenic interactions. acs.org

Fungus- and Coral-Associated Fungi: The ecological roles of this compound extend to other host interactions. It has been found in Fimetariella sp., a fungus that colonizes another fungus, Ophiocordyceps sinensis, suggesting a role in fungus-fungus interactions. acs.org Furthermore, its isolation from Cladosporium halotolerans, an endophyte of the stony coral Porites lutea, points to a functional role within marine symbiotic relationships. mdpi.com

The diverse hosts from which this compound-producing fungi are isolated underscores the compound's versatile role in mediating the success of fungi in various symbiotic and pathogenic contexts.

Defensive Mechanisms Against Competing Organisms

A primary ecological function of many fungal secondary metabolites is to act as defensive agents against other organisms competing for the same resources. This compound exhibits significant antimicrobial properties, which supports its role as a defensive compound.